molecular formula C8H10BrNO2 B1287671 5-Bromo-2,4-dimethoxyaniline CAS No. 169883-36-7

5-Bromo-2,4-dimethoxyaniline

Cat. No. B1287671
M. Wt: 232.07 g/mol
InChI Key: MNCWCTCUSSOSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethoxyaniline is a chemical compound that serves as a building block in various organic synthesis processes. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline structure. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied, indicating its potential utility in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2,4-dimethoxyaniline often involves condensation reactions, as seen in the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is achieved by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under reflux conditions in ethanol . Another synthesis method includes the direct alkylation of 1,2-dimethoxy-5-bromo-aniline to produce 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, using CH3MgCl as the proton abstractor .

Molecular Structure Analysis

The molecular structure of compounds derived from 5-Bromo-2,4-dimethoxyaniline is often elucidated using X-ray diffraction, as demonstrated in the characterization of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline . The crystal structure of these compounds can vary, with some crystallizing in the monoclinic system and exhibiting different dihedral angles between aromatic rings . Density functional theory (DFT) calculations are also employed to compare the structures of monomers and dimers obtained from molecular geometry optimizations with experimental data .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-2,4-dimethoxyaniline derivatives includes various transformations. For instance, the Bischler indole synthesis from 3,5-dimethoxyaniline leads to the formation of 2-arylindoles and 3-arylindoles depending on the reaction conditions . Additionally, the synthesis of activated indoles, such as 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole, involves protection and deprotection steps, cyclization, and the use of trifluoroacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic and thermal analysis tools. For example, the thermal stability of a compound derived from 5-bromo-1H-indole-3-carbaldehyde was found to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds are assigned based on TD-DFT results, and their electrophilic and nucleophilic regions are visualized using molecular electrostatic potential maps . NMR chemical shifts are computed using the GIAO method to further understand the electronic environment of the molecules .

Scientific Research Applications

  • Chemical Synthesis

    • 5-Bromo-2,4-dimethoxyaniline is used as a chemical intermediate in the synthesis of various organic compounds .
  • Fluorescence Studies

    • 5-Bromo-2,4-dimethoxyaniline has been studied for its fluorescence properties .
    • The compound was excited at specific wavelengths (495, 503, and 510 nm), and the resulting fluorescence intensity was measured .
  • Radiosensitizers in Cancer Treatment

    • 5-Bromo-2,4-dimethoxyaniline has been studied for its potential use as a radiosensitizer in cancer treatment .
    • When modified uridine derivatives are incorporated into DNA, radical species may form that cause DNA damage . This category of molecules, including 5-Bromo-2,4-dimethoxyaniline, has been proposed as radiosensitizers and is currently being researched .
    • The outcomes of these studies can provide valuable information about the potential use of this compound in enhancing the effectiveness of radiotherapy for cancer treatment .
  • Preparation of Other Chemical Compounds

    • 5-Bromo-2,4-dimethoxyaniline has been used in the preparation of 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol .
    • The outcome of this synthesis is a new organic compound, which can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
  • Electron-Induced Decomposition Studies

    • 5-Bromo-2,4-dimethoxyaniline has been used in studies investigating electron-induced decomposition .
    • The compound was exposed to low-energy electrons, and the resulting decomposition products were analyzed .
    • The results of these studies can provide valuable information about the stability of the molecule and its potential reactivity in various chemical environments .
  • Preparation of Complex Organic Molecules

    • 5-Bromo-2,4-dimethoxyaniline has been used in the synthesis of complex organic molecules .
    • The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
    • The outcome of this synthesis is a new organic compound, which can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Safety And Hazards

The safety information for 5-Bromo-2,4-dimethoxyaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictogram is GHS07 .

properties

IUPAC Name

5-bromo-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCWCTCUSSOSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603884
Record name 5-Bromo-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxyaniline

CAS RN

169883-36-7
Record name 5-Bromo-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dimethoxyaniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,4-dimethoxyaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,4-dimethoxyaniline
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,4-dimethoxyaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,4-dimethoxyaniline

Citations

For This Compound
1
Citations
Z Luo, Q Liang, H Liu, J Sumit, H Jiang… - Nuclear medicine and …, 2020 - Elsevier
Introduction Sphingosine-1-phosphate receptor 2 (S1PR2) activation exerts a critical role in biological abnormalities and diseases. A suitable radiotracer will advance our …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.